3-Fluoro-5-(2-methyl-2,3-dihydro-1,3-benzothiazol-5-yl)benzonitrile
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Overview
Description
The compound identified as “PMID21927650C18” is a synthetic organic molecule that has been investigated for its potential as a therapeutic agent. It is known for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which is a target for various neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “PMID21927650C18” involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves a series of condensation reactions to form the biaryl core.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of “PMID21927650C18” follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
“PMID21927650C18” undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Introduction of different substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Solvents: Methanol, dichloromethane, water.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include various derivatives of the core structure, each with different functional groups that can be further modified for specific applications .
Scientific Research Applications
Chemistry: Used as a tool compound to study the structure-activity relationship of mGlu5 modulators.
Biology: Investigated for its effects on cellular signaling pathways involving mGlu5.
Medicine: Potential therapeutic agent for treating neurological disorders such as anxiety, depression, and addiction.
Industry: Used in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
The compound exerts its effects by binding to the allosteric site of the metabotropic glutamate receptor 5 (mGlu5), causing a conformational change that reduces the receptor’s activity. This modulation of mGlu5 activity affects various downstream signaling pathways, leading to changes in neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
GTPL6442: Another negative allosteric modulator of mGlu5 with similar activity.
MPEP: A well-known mGlu5 antagonist used in research.
Uniqueness
“PMID21927650C18” stands out due to its high selectivity for mGlu5 and its ability to modulate the receptor’s activity without completely blocking it. This partial modulation is advantageous for reducing side effects and achieving a more balanced
Properties
Molecular Formula |
C15H11FN2S |
---|---|
Molecular Weight |
270.3 g/mol |
IUPAC Name |
3-fluoro-5-(2-methyl-2,3-dihydro-1,3-benzothiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C15H11FN2S/c1-9-18-14-7-11(2-3-15(14)19-9)12-4-10(8-17)5-13(16)6-12/h2-7,9,18H,1H3 |
InChI Key |
DUFLWBPOXGXKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1NC2=C(S1)C=CC(=C2)C3=CC(=CC(=C3)C#N)F |
Origin of Product |
United States |
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